![molecular formula C24H22N4O7S2 B2580039 (Z)-4-ethyl 2-(2-methoxyethyl) 5-((2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)amino)-3-methylthiophene-2,4-dicarboxylate CAS No. 714283-03-1](/img/structure/B2580039.png)
(Z)-4-ethyl 2-(2-methoxyethyl) 5-((2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)amino)-3-methylthiophene-2,4-dicarboxylate
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Description
(Z)-4-ethyl 2-(2-methoxyethyl) 5-((2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)amino)-3-methylthiophene-2,4-dicarboxylate is a useful research compound. Its molecular formula is C24H22N4O7S2 and its molecular weight is 542.58. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Cyclization Reactions
Research by Coustard (2001) demonstrates the synthesis of oximinoorthodithiolactones through cyclization of nitroketene S,S-acetals, showcasing a methodology that could be applicable to the synthesis of structurally complex compounds similar to the chemical (Coustard, 2001).
Photoluminescent Materials
Pepitone et al. (2003) explored the synthesis and photoluminescent properties of 3,4-ethylenedioxythiophene derivatives, indicating potential applications in developing novel photoluminescent materials (Pepitone, Hardaker, & Gregory, 2003).
Heterocyclic Chemistry
Mohamed (2014) investigated the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives, highlighting the versatility of heterocyclic frameworks in chemical synthesis (Mohamed, 2014).
Antimicrobial Activity
Vinusha et al. (2015) synthesized thiazole-derived Schiff base ligands and evaluated their antimicrobial activity, suggesting a potential for the development of new antimicrobial agents (Vinusha, Shivaprasad, Chandan, & Begum, 2015).
Polymer Science
Li et al. (1992) discussed the cationic polymerization of N-vinylcarbazole initiated by ethyl 1-cyano-2-(p-methoxyphenyl)cyclopropanecarboxylate, providing insights into polymer synthesis techniques that could be relevant for materials engineering (Li, Padías, & Hall, 1992).
properties
IUPAC Name |
4-O-ethyl 2-O-(2-methoxyethyl) 5-[[(Z)-2-cyano-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]ethenyl]amino]-3-methylthiophene-2,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O7S2/c1-4-34-23(29)19-14(2)20(24(30)35-9-8-33-3)37-22(19)26-12-16(11-25)21-27-18(13-36-21)15-6-5-7-17(10-15)28(31)32/h5-7,10,12-13,26H,4,8-9H2,1-3H3/b16-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMEKINSHOGCGAE-VBKFSLOCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCCOC)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCCOC)N/C=C(/C#N)\C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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